molecular formula C6H11O3P B13593362 4-(Dimethylphosphoryl)oxolan-2-one

4-(Dimethylphosphoryl)oxolan-2-one

Cat. No.: B13593362
M. Wt: 162.12 g/mol
InChI Key: RKCHHAPHJMTQCG-UHFFFAOYSA-N
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Description

4-(Dimethylphosphoryl)oxolan-2-one is a chemical compound with the molecular formula C6H11O3P. It is a heterocyclic compound that contains both phosphorus and oxygen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylphosphoryl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of dimethylphosphoryl chloride with a suitable oxolane derivative under controlled conditions. The reaction typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylphosphoryl)oxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides .

Scientific Research Applications

4-(Dimethylphosphoryl)oxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylphosphoryl)oxolan-2-one involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various substrates, thereby modifying their chemical properties. This mechanism is particularly relevant in biochemical contexts where phosphoryl transfer is a key step in enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its heterocyclic structure, which imparts unique reactivity and stability compared to other phosphoryl compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .

Properties

Molecular Formula

C6H11O3P

Molecular Weight

162.12 g/mol

IUPAC Name

4-dimethylphosphoryloxolan-2-one

InChI

InChI=1S/C6H11O3P/c1-10(2,8)5-3-6(7)9-4-5/h5H,3-4H2,1-2H3

InChI Key

RKCHHAPHJMTQCG-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1CC(=O)OC1

Origin of Product

United States

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